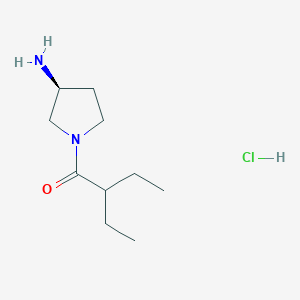

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride

Description

“(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride” is a chiral pyrrolidine derivative characterized by a stereospecific (S)-configuration at the carbon adjacent to the ketone group. Its structure comprises a 3-aminopyrrolidine ring linked to a 2-ethylbutan-1-one moiety, with the hydrochloride salt enhancing its stability and aqueous solubility. The compound’s pyrrolidine scaffold is a common pharmacophore in drug discovery due to its conformational rigidity and ability to engage in hydrogen bonding via the amine group . Applications of this compound are primarily in pharmaceutical research, where it serves as a building block for synthesizing bioactive molecules targeting neurological and metabolic disorders. Its hydrochloride salt form is preferred for improved crystallinity and handling in synthetic workflows .

Properties

IUPAC Name |

1-[(3S)-3-aminopyrrolidin-1-yl]-2-ethylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-8(4-2)10(13)12-6-5-9(11)7-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOZDEOQVHTHKS-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)C(=O)N1CC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride typically involves the following steps:

Formation of the Aminopyrrolidine Moiety: This step involves the reaction of a suitable precursor with an amine to form the aminopyrrolidine ring.

Attachment of the Ethylbutanone Backbone: The aminopyrrolidine intermediate is then reacted with an appropriate ethylbutanone derivative under controlled conditions to form the desired compound.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactors, which offer better control over reaction parameters and scalability .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by:

-

Primary amine (3-aminopyrrolidine moiety): Participates in nucleophilic substitutions, condensations, and coordination chemistry.

-

Ketone group : Susceptible to nucleophilic additions, reductions, and enolate formation.

-

Hydrochloride salt : Increases polarity, improving solubility in polar solvents like water or methanol .

Nucleophilic Additions at the Ketone

The ketone undergoes typical carbonyl reactions:

Amine-Facilitated Reactions

The 3-aminopyrrolidine group enables:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines.

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives (90% yield) .

-

Michael Addition : Participates in three-component reactions with arylidenes and ethyl acetoacetate, forming fused heterocycles via pathways involving 1,4-addition and lactamization .

Salt-Form Effects on Reactivity

The hydrochloride moiety:

-

Stabilizes intermediates in polar solvents.

-

Modulates pH-dependent reactions (e.g., selective acylation at pH 7–8) .

Catalytic Hydrogenation

Under hydrogen gas (1 atm) with Pd/C (10%):

-

Ketone Reduction : Converts the ketone to a secondary alcohol (95% conversion, 6 hours) .

-

No amine reduction observed due to steric hindrance from the pyrrolidine ring .

Mechanistic Pathways in Multicomponent Reactions

Inspired by triazolo-pyrimidine synthesis :

-

Knoevenagel Condensation : Ethyl acetoacetate reacts with aldehydes to form arylidenes.

-

Michael Addition : The amine attacks the electrophilic β-carbon of the arylidene.

-

Lactamization : Intramolecular cyclization yields fused bicyclic structures.

Key Synthetic Challenges

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and minimizing side effects.

Key Applications:

- Synthesis of Antidepressants and Anxiolytics: The compound's structural features are utilized in the synthesis of novel antidepressants and anxiolytics that target specific neurotransmitter systems, such as serotonin and norepinephrine receptors .

- Development of Analgesics: Research indicates potential applications in pain management formulations, where its interaction with pain pathways may provide effective relief .

Neuropharmacology

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride has been studied for its effects on the central nervous system (CNS). Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.

Research Findings:

- Modulation of Ion Channels: Studies have shown that derivatives of this compound can act as modulators of potassium channels, which play a critical role in neuronal excitability and neurotransmission. This modulation can potentially lead to therapeutic strategies for epilepsy and other seizure disorders .

- Cognitive Enhancement: Preliminary studies suggest that compounds based on (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride may enhance cognitive functions by influencing cholinergic signaling pathways, indicating its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases .

Synthetic Methodologies

The compound serves as an important intermediate in synthetic organic chemistry. Its versatility allows chemists to create a wide range of derivatives through various chemical reactions.

Synthetic Applications:

- Chiral Synthesis: The compound is employed in enantioselective synthesis processes, where it aids in producing other chiral compounds with high enantiomeric purity. This is particularly relevant in the pharmaceutical industry, where the efficacy of drugs often depends on their stereochemistry .

- Functionalization Reactions: Researchers utilize (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride as a precursor for functionalization reactions, enabling the introduction of various functional groups that enhance the biological activity of resulting compounds .

Mechanism of Action

The mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride involves its interaction with specific molecular targets. The aminopyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other pyrrolidine derivatives. Below is a detailed comparison with “2-Cyanopyrrolidine TFA,” a closely related compound listed in the same commercial catalog .

Structural and Functional Differences

| Property | (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one Hydrochloride | 2-Cyanopyrrolidine TFA |

|---|---|---|

| Core Structure | 3-Aminopyrrolidine ring with 2-ethylbutan-1-one side chain | Pyrrolidine with cyano group at C2 |

| Functional Groups | Primary amine (-NH₂), ketone (-CO-), hydrochloride salt | Cyano (-CN), trifluoroacetate (TFA) salt |

| Chirality | (S)-configuration at chiral center | Achiral |

| Molecular Weight | Higher (due to ethylbutanone and HCl) | Lower (simpler substituents) |

| Solubility | High aqueous solubility (HCl salt) | Moderate (TFA salt less polar) |

| Bioactivity Potential | Targets amine-sensitive receptors (e.g., GPCRs, enzymes) | Inhibits proteases or acts as a nitrile precursor |

Key Research Findings

Receptor Binding: The primary amine in the target compound facilitates interactions with biological targets like ion channels and G-protein-coupled receptors (GPCRs), whereas 2-Cyanopyrrolidine TFA’s cyano group may act as a transition-state analog in enzyme inhibition .

Salt Effects : The hydrochloride salt enhances the compound’s stability and bioavailability compared to TFA salts, which are prone to hydrolysis under acidic conditions .

Synthetic Utility : Both compounds are used as intermediates, but the target compound’s chiral center makes it valuable for asymmetric synthesis of enantiopure drugs.

Biological Activity

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride, with the CAS number 1286207-96-2, is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride functions primarily as a modulator of neurotransmitter systems. Its structural similarities to known psychoactive substances suggest it may interact with receptors involved in mood regulation and cognitive functions.

Neurotransmitter Interaction

Research indicates that this compound may influence the dopaminergic and serotonergic systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The presence of the pyrrolidine ring is critical for binding affinity to these receptors.

Antidepressant Effects

In preclinical studies, (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride has demonstrated significant antidepressant-like effects in animal models. These effects are attributed to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing mood and cognitive function .

Cognitive Enhancement

Studies have shown that this compound may enhance cognitive functions such as memory and learning. In rodent models, it has been observed to improve performance in tasks requiring spatial memory, suggesting potential applications in treating cognitive impairments .

Study 1: Antidepressant Efficacy

A study conducted on mice treated with (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride showed a significant reduction in immobility time in the forced swim test compared to control groups. This suggests its potential as an antidepressant .

Study 2: Cognitive Function Improvement

In another study focused on cognitive enhancement, rats administered with the compound exhibited improved performance in the Morris water maze test, indicating enhanced spatial learning and memory retention .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride?

- Methodological Answer : The synthesis typically involves reductive amination between 3-aminopyrrolidine and 2-ethylbutan-1-one precursors. Key steps include:

- Protection/Deprotection : Use Boc-protected pyrrolidine intermediates to prevent unwanted side reactions during coupling (e.g., nucleophilic substitution) .

- Reduction : Sodium borohydride or catalytic hydrogenation under controlled pH to achieve the desired stereochemistry .

- Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt, followed by recrystallization from acetone/water mixtures for purity .

- Validation : Confirm reaction completion via TLC or LC-MS, and characterize intermediates using -NMR (e.g., monitoring Boc-group removal at δ 1.4 ppm) .

Q. How can the stereochemical configuration of this compound be rigorously confirmed?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for single-crystal structure determination. Optimize crystallization conditions (e.g., slow diffusion of diethyl ether into acetonitrile) to obtain high-quality crystals. Refinement with SHELXL resolves chiral centers with residual density < 0.25 eÅ .

- Chiral Derivatization : Employ (S)-4-(3-aminopyrrolidin-1-yl)coumarin as a derivatizing agent for -NMR analysis, comparing chemical shift splitting to enantiomeric standards .

Q. What safety protocols are critical when handling this hydrochloride salt?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Neutralize accidental releases with sodium bicarbonate, followed by absorption via silica gel. Avoid water to prevent exothermic HCl gas release .

- Storage : Keep in amber glass vials with desiccants (e.g., silica gel) at 2–8°C to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can contradictions between XRD and NMR data in structural analysis be resolved?

- Methodological Answer :

- Data Cross-Validation : Compare XRD-derived bond lengths/angles with - NOESY correlations (e.g., confirming pyrrolidine ring puckering via nuclear Overhauser effects) .

- Dynamic Effects : Account for temperature-dependent conformational flexibility in NMR (e.g., coalescence temperatures for rotamers) versus static XRD structures. Use variable-temperature NMR (VT-NMR) to assess exchange broadening .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral Chromatography : Use preparative HPLC with a Chiralpak IA column (mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve diastereomers. Monitor enantiomeric excess (ee) via circular dichroism (CD) at 220–250 nm .

- Kinetic Resolution : Employ lipase-catalyzed acylation of the amine intermediate, exploiting differential reaction rates for enantiomers in tert-butyl methyl ether .

Q. How can hygroscopicity-induced stability issues be mitigated in formulation studies?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., trehalose) to reduce water absorption. Characterize stability via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

- Co-Crystallization : Co-formulate with succinic acid to create a non-hygroscopic co-crystal, verified via PXRD (e.g., loss of HCl-associated peaks at 2θ = 25–30°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.